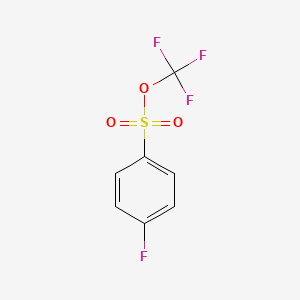

Trifluoromethyl 4-fluorobenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

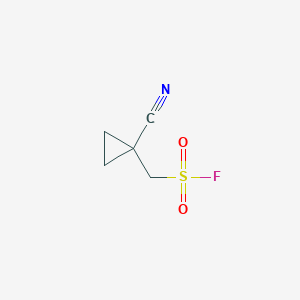

Trifluoromethyl 4-fluorobenzenesulfonate is an organofluorine compound . Its molecular formula is C7H4F4O3S and it has a molecular weight of 244.16 . The compound is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group and a fluorobenzenesulfonate group .科学的研究の応用

1. Bioconjugation in Biomedical Applications

Trifluoromethyl 4-fluorobenzenesulfonate, due to its strong electron-withdrawing properties, serves as an excellent activating agent for covalent attachment of biologicals to solid supports. It rapidly reacts with hydroxyl groups, making it useful for attaching enzymes, antibodies, and other biologicals to supports like functionalized polystyrene microspheres and Sepharose beads, preserving their biological function. This has potential therapeutic applications in bioselective separation of human lymphocyte subsets from blood and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).

2. Organic Synthesis and Fluorination Reactions

Trifluoromethylbenzene, when electrochemically fluorinated, yields various fluorinated products, which are valuable in synthetic organic chemistry. The fluorination process results in compounds like fluorinated cyclohexadienes, which are stable and significant for synthesizing other complex fluorinated structures (Momota, Kato, Morita, & Matsuda, 1994).

3. Photoredox Catalysis in Synthetic Chemistry

In synthetic chemistry, trifluoromethyl groups like those in this compound are crucial for incorporating fluorine atoms into organic molecules. This is particularly valuable in pharmaceutical and agrochemical applications. Photoredox catalysis, a process using visible light, can be used for efficient and selective radical fluoromethylation, highlighting the role of trifluoromethyl groups in advanced synthetic methods (Koike & Akita, 2016).

4. Development of Fluorinated Reagents

This compound derivatives are used in developing new fluoromethylating reagents. These reagents are essential for introducing fluorinated moieties into molecules, significantly impacting their biological activities, which is a widespread strategy in drug design. The derivatives of this compound are utilized in various synthesis and reactivity applications, indicating their importance in medicinal chemistry and materials science (Zhang, Chen, Guo, Xiao, & Gu, 2014).

Safety and Hazards

Trifluoromethyl 4-fluorobenzenesulfonate may pose certain hazards. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It is also recommended to wear protective gloves, protective clothing, and eye/face protection when handling this compound .

特性

IUPAC Name |

trifluoromethyl 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)15(12,13)14-7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDNKWXPIPAZQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2556549.png)

![N-(benzo[b]thiophen-5-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2556553.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2556558.png)

![3-(3,4-dichlorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2556559.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2556563.png)

![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]furan-2-carboxamide](/img/structure/B2556566.png)

![tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2556567.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2556570.png)